methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a halogenated thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring condensed to a pyrimidine ring. Key structural features include:
- A 2,4-dichlorobenzylidene group at position 2, introducing electron-withdrawing chlorine substituents.
- A methyl ester at position 6, influencing lipophilicity and metabolic stability.
- A phenyl group at position 5 and a methyl group at position 7, contributing to steric and electronic effects.
This compound belongs to a broader class of thiazolo[3,2-a]pyrimidines, which are synthesized via cyclocondensation reactions involving thioxo-tetrahydropyrimidines, aldehydes, and chloroacetic acid in acetic anhydride/acetic acid with sodium acetate . Modifications to the benzylidene substituent, ester group, and core substituents significantly alter physicochemical and biological properties.
Properties
IUPAC Name |
methyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3S/c1-12-18(21(28)29-2)19(13-6-4-3-5-7-13)26-20(27)17(30-22(26)25-12)10-14-8-9-15(23)11-16(14)24/h3-11,19H,1-2H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEIAQXJHLNLTK-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzylidene group: This step involves the condensation of 2,4-dichlorobenzaldehyde with the thiazolopyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Typical Chemical Reactions
The compound methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate participates in reactions characteristic of thiazolo-pyrimidine derivatives, including:
| Reaction Type | Key Features | Relevance |
|---|---|---|
| Hydrolysis | Breakdown of the ester group (COOMe) into carboxylic acid or amide variants. | Potential for modifying bioavailability or targeting specific enzymes. |
| Alkylation | Substitution at nucleophilic sites (e.g., sulfur or nitrogen atoms). | Introduces lipophilic groups to enhance membrane permeability. |
| Ring-opening | Cleavage of the thiazolo-pyrimidine ring under acidic/basic conditions. | May generate reactive intermediates for further synthesis. |
Mechanistic Insights :
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The 2,4-dichlorobenzylidene moiety likely stabilizes the conjugated system, influencing reactivity.
-
The ester group (COOMe) facilitates hydrolysis under basic conditions, forming carboxylate salts.
Analytical Characterization
Spectral data for similar compounds suggest:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of thiazolo[3,2-a]pyrimidines have shown significant inhibitory effects against various cancer cell lines, including colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2). In vitro assays reported IC50 values ranging from 9.8 to 35.9 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial efficacy. Compounds derived from this class demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In particular, studies indicated that certain modifications in the structure could enhance antibacterial potency, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Research indicates that thiazolo derivatives can inhibit inflammatory mediators and pathways involved in chronic inflammation. This suggests potential therapeutic uses in conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
Antioxidant properties have also been attributed to thiazolo-pyrimidine derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that specific modifications significantly enhanced their antitumor activity. For example, compound modifications involving halogen substitutions led to increased cell death in cancerous cells while exhibiting low toxicity towards normal cells .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a set of synthesized thiazolo derivatives was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of thiazolo[3,2-a]pyrimidine derivatives is summarized below, with key comparisons to the target compound:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Electron-donating groups (methoxy, hydroxy): Increase solubility and hydrogen-bonding capacity but may reduce metabolic stability . Halogenated vs. non-halogenated: Chlorine substituents in the target compound may confer higher lipophilicity compared to methoxy or hydroxy derivatives .
Ethyl ester: Common in analogs (e.g., ), offering slower metabolic degradation.
Synthetic Pathways: Most derivatives are synthesized via cyclocondensation of thioxo-tetrahydropyrimidines with substituted aldehydes and chloroacetic acid . The target compound likely requires 2,4-dichlorobenzaldehyde as a starting material, differing from methoxy or cyano-substituted aldehydes .
Crystallographic and Conformational Properties :
- The dihedral angle between the thiazolopyrimidine core and benzylidene ring varies:
Biological Activity :
Biological Activity
Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research findings.
Synthesis
The compound belongs to the thiazolo[3,2-a]pyrimidine class, which has been synthesized through various methods. The synthesis typically involves cyclization reactions of appropriate precursors in the presence of catalysts such as polyphosphoric acid or other dehydrating agents. For instance, derivatives of thiazolo[3,2-a]pyrimidines have been produced with modifications that enhance their biological activity .
Antimicrobial Activity
Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. In comparative studies, certain derivatives demonstrated enhanced antibacterial effects against various strains when compared to standard antibiotics. For example, compounds derived from this class showed improved activity against Gram-positive and Gram-negative bacteria .
Antitumor Activity
Thiazolo[3,2-a]pyrimidines have garnered attention for their potential as antitumor agents. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, specific derivatives have shown significant cytotoxicity against HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cell lines while exhibiting lower toxicity towards normal cells .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. It has been suggested that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation processes. For example, they may inhibit acetylcholinesterase (AChE) or act as modulators of NMDA receptors .
Case Studies
Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidines in clinical and preclinical settings:
- Anticancer Study : In a study involving a series of thiazolo[3,2-a]pyrimidines with varying aryl substituents at the 5-position, it was found that certain compounds exhibited potent cytotoxic effects on cancer cell lines while maintaining selectivity towards non-cancerous cells .
- Antimicrobial Evaluation : A comparative analysis demonstrated that specific thiazolo[3,2-a]pyrimidine derivatives had improved antibacterial activity compared to traditional antibiotics in vitro. This suggests their potential as new antimicrobial agents .
Q & A
Basic Questions
What are the key steps in synthesizing this compound, and how can regioselectivity be controlled during its formation?
The synthesis typically involves a multi-step process starting with the formation of the thiazolo[3,2-a]pyrimidine core. A common approach includes:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) with a thiourea derivative to form the thiazole ring .
- Step 2 : Cyclization with ethyl acetoacetate or similar β-keto esters to construct the pyrimidine ring .
- Step 3 : Esterification at the 6-position using methyl chloroformate or similar reagents.
Regioselectivity is controlled by adjusting reaction conditions (e.g., solvent polarity, temperature) and substituent electronic effects. For example, electron-withdrawing groups on the benzylidene moiety favor the (E)-isomer due to stabilization of the transition state .
What spectroscopic techniques are most effective for confirming the compound’s structure and purity?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry. Reported R factors for related analogs range from 0.044 to 0.178, depending on crystal quality .
- NMR spectroscopy :
- ¹H NMR : Key signals include the methyl ester (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm).
- ¹³C NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm, with thiazole carbons at δ 110–130 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~483.0 for C₂₃H₁₇Cl₂N₂O₃S).
Advanced Research Questions
How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?
Crystal packing analyses (e.g., via Hirshfeld surfaces) reveal:
- Hydrogen bonding : Carboxylate and carbonyl groups form C=O···H–C interactions (2.5–3.0 Å), enhancing lattice stability .
- π-π stacking : Aromatic rings (e.g., phenyl and benzylidene groups) stack at 3.5–4.0 Å distances, reducing solubility in polar solvents .
- Halogen interactions : Chlorine atoms participate in Cl···Cl (3.3 Å) and Cl···π contacts, which may affect polymorphism .
Methodological note : Solubility can be improved by co-crystallizing with solvents like DMF, as seen in analogs with 15–20% higher aqueous solubility .
How can computational methods resolve contradictions in reported biological activity data for analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from variations in assay conditions or substituent effects. To address this:
- Docking studies : Compare binding affinities to target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina. For example, analogs with 4-methoxybenzylidene show higher inhibition (IC₅₀ ~2.5 µM) than 2,4-dichloro derivatives .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity. A meta-chloro group increases lipophilicity (logP +0.5), enhancing membrane permeability .
What mechanistic insights explain the compound’s reactivity in photochemical or catalytic reactions?
- Photochemical dimerization : UV irradiation induces [2+2] cycloaddition between the benzylidene double bond and adjacent carbonyl groups, forming cyclobutane derivatives. Quantum yield (Φ) depends on solvent polarity (Φ = 0.12 in acetonitrile vs. 0.05 in toluene) .
- Catalytic hydrogenation : The α,β-unsaturated ketone moiety undergoes selective reduction using Pd/C (1 atm H₂), yielding a dihydro derivative. Kinetic studies show pseudo-first-order behavior (k = 0.15 min⁻¹) .
How do structural modifications at the 2-benzylidene or 5-phenyl positions alter the compound’s physicochemical properties?
- 2-Benzylidene substituents :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase thermal stability (Tₘ by 20–30°C) but reduce solubility .
- Bulky groups (e.g., 2,4,6-trimethoxy) disrupt crystal packing, lowering melting points by ~50°C .
- 5-Phenyl modifications : Fluorination at the para position improves bioavailability (Cₘₐₓ +40% in murine models) due to enhanced metabolic stability .
Methodological Challenges
How can conflicting crystallographic data (e.g., R-factor discrepancies) be reconciled in structural studies?
Discrepancies in R factors (e.g., 0.044 vs. 0.178 ) arise from:
- Crystal quality : Use of slow evaporation (vs. rapid cooling) improves diffraction resolution.
- Data collection : Low-temperature (100 K) measurements reduce thermal motion artifacts.
- Refinement strategies : Incorporating anisotropic displacement parameters for heavy atoms (Cl, S) improves accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
